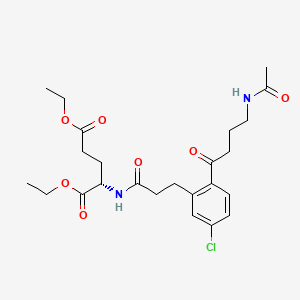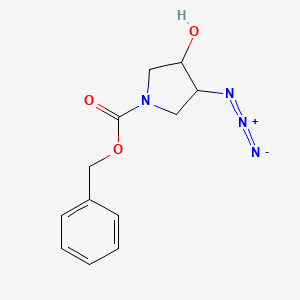
MFCD12400936
Übersicht
Beschreibung
Benzyl (3RS,4RS)-3-azido-4-hydroxypyrrolidine-1-carboxylate is a compound of significant interest in the field of organic chemistry. This compound features a pyrrolidine ring substituted with an azido group and a hydroxyl group, making it a versatile intermediate in various chemical reactions and applications. Its unique structure allows it to participate in a range of synthetic transformations, making it valuable for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MFCD12400936 typically involves the azido-selenenylation of allylic alcohols. This method provides moderate to good yields and high diastereoselectivity . The reaction conditions often include the use of electrophilic organoselenium reagents under mild conditions, which facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl (3RS,4RS)-3-azido-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azido group can be reduced to an amine, which can further participate in amide or peptide bond formation.
Substitution: The azido group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the azido group.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl (3RS,4RS)-3-azido-4-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of MFCD12400936 involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxyl group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets. These properties make it a versatile tool in chemical biology and medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
- **N-[(3RS,4RS)-1-Benzyl-4-methyl-piperidin-3-yl]-5-nitro-1-phenyl-sulfonyl-1H-pyrrolo-[2,3-b]pyridine-4-amine .
- **(3RS,4RS)-1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid ethyl ester .
Comparison: Benzyl (3RS,4RS)-3-azido-4-hydroxypyrrolidine-1-carboxylate is unique due to its azido and hydroxyl functional groups, which provide distinct reactivity compared to similar compounds. The presence of the azido group allows for click chemistry applications, while the hydroxyl group offers additional sites for functionalization. These features make it a valuable compound for diverse synthetic and research applications.
Eigenschaften
CAS-Nummer |
143656-80-8 |
|---|---|
Molekularformel |
C12H14N4O3 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
benzyl 3-azido-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H14N4O3/c13-15-14-10-6-16(7-11(10)17)12(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,17H,6-8H2 |
InChI-Schlüssel |
RIMVJYHSULPFSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

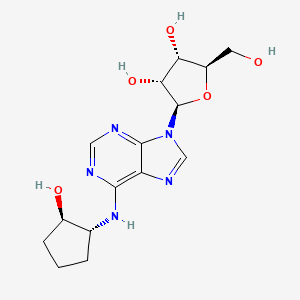
![N-[2-(3-hydroxypropoxy)phenyl]acetamide](/img/structure/B8383089.png)

![7-[(5-Chloro-pyridin-2-ylamino)-pyridin-2-yl-methyl]-quinolin-8-ol](/img/structure/B8383108.png)

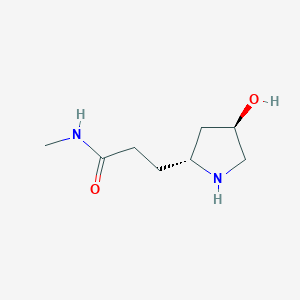

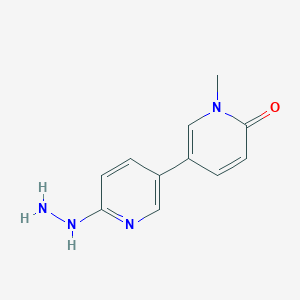

![[7-(methyloxy)-2-oxopyrido[2,3-b]pyrazin-1(2H)-yl]acetaldehyde](/img/structure/B8383140.png)

